1-Methyl-2-oxo-1,2-dihydropyridine-3-carboximidamide
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Overview
Description
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboximidamide is a chemical compound with a unique structure that includes a pyridine ring substituted with a methyl group, an oxo group, and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboximidamide typically involves the reaction of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with appropriate reagents to introduce the carboximidamide group. Common reagents used in this synthesis include ammonia or amines under specific reaction conditions such as controlled temperature and pH .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboximidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid
Uniqueness
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H9N3O |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
1-methyl-2-oxopyridine-3-carboximidamide |
InChI |
InChI=1S/C7H9N3O/c1-10-4-2-3-5(6(8)9)7(10)11/h2-4H,1H3,(H3,8,9) |
InChI Key |
VAXHHGCCOXDFEB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=N)N |
Origin of Product |
United States |
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